![molecular formula C9H5N3O2 B1323050 6-氰基咪唑并[1,2-a]吡啶-2-甲酸 CAS No. 1020035-67-9](/img/structure/B1323050.png)

6-氰基咪唑并[1,2-a]吡啶-2-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

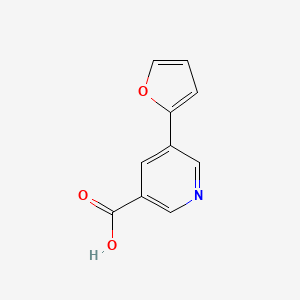

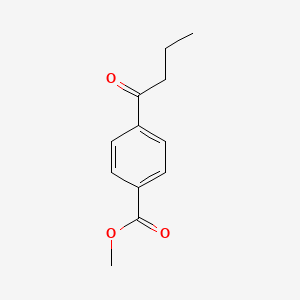

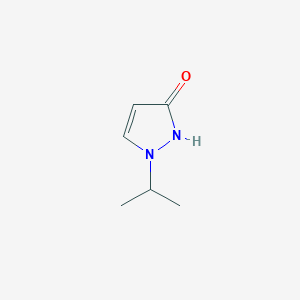

6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a pyridine ring fused with an imidazole ring. The presence of the cyano and carboxylic acid functional groups on this compound suggests that it has potential reactivity and could be used as an intermediate in the synthesis of various chemical entities.

Synthesis Analysis

The synthesis of derivatives related to 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through the interaction of substituted nicotinonitriles with amino acids or anthranilic acid derivatives. For instance, 2-substituted 8-cyano-6-ethoxycarbonyl-3-hydroxy-5-methylimidazo[1,2-a]pyridine is formed from the reaction of 2-chloro-5-ethoxycarbonyl-6-methylnicotinonitrile with α-amino acids in DMF . This suggests that similar methodologies could be applied to synthesize the 6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds within the imidazo[1,2-a]pyridine family can be determined using X-ray diffraction techniques. For example, the crystal and molecular structure of 6-phenyl-2,3-dihydro-6aH-imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazin-5(6H)-one, a related compound, has been elucidated . This provides a basis for understanding the three-dimensional arrangement of atoms in 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid and how this might influence its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of imidazo[1,2-a]pyridine derivatives can be explored through their interactions with various reagents. For instance, the reaction of 6-aryl-2,3-dihydro-6aH-imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazin-5(6H)-ones with malononitrile provides a route to cyanines . This indicates that the cyano group in 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid could potentially participate in similar reactions, leading to the formation of new compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid are not detailed in the provided papers, the properties of related compounds can offer insights. For example, the solubility, melting point, and stability of the compound could be inferred from similar structures. Additionally, the presence of functional groups such as the cyano and carboxylic acid groups will influence the compound's acidity, basicity, and potential for forming hydrogen bonds and other intermolecular interactions .

科学研究应用

合成和衍生物

氨基和氧代咪唑-吡啶的合成:已经开发了有效的方法来合成6-氨基和6-氧代咪唑吡唑并吡啶,它们是具有生物活性的支架。这些化合物是使用N-Boc-4-氨基吡唑-5-甲醛与肌酐和5-氨基吡唑并吡啶-6-甲酸与二苯基膦酰氯进行环缩合反应合成的 (Yakovenko和Vovk,2021)。

咪唑-吡啶-甲酸的形成:涉及环己基异氰化物、2-氨基吡啶-3-甲酸和苯甲醛衍生物的三组分缩合反应导致合成3-(环己基氨基)-2-芳基咪唑并[1,2-a]吡啶-8-甲酸,这在医药和生物科学中很重要 (Marandi,2018)。

铜介导合成:开发了一种铜介导的三组分方法来合成3-氰基咪唑并[1,2-a]吡啶。该方法涉及铜介导的氰化物氧化释放和铜催化的氰化 (Wen、Lu和Wang,2015)。

药学和生物学应用

在结核病和癌症治疗中的潜力:对钯催化的Suzuki-Miyaura硼化反应的研究导致了包含6-溴咪唑并[1,2-a]吡啶-2-羧酸盐的含氮系统的产生。这些系统已显示出作为抗癌和抗结核药剂的潜力 (Sanghavi、Sriram、Kumari和Kapadiya,2022)。

抗真菌活性:由四氢咪唑并[1,2-a]吡啶-2-甲酸酰肼合成的四氢咪唑并[1,2-a]吡啶衍生物对各种念珠菌属表现出显着的抗真菌作用,表明它们在治疗真菌感染中的潜力 (Ozdemir、Turan-Zitouni、Kaplancikli、İşcan、Khan和Demirci,2010)。

抗癌和抗病毒潜力:已经合成并研究了包含2,6-双(苯并咪唑-2-基)吡啶配体的有机金属配合物及其抗癌特性。这些化合物显示出作为细胞周期蛋白依赖性激酶抑制剂的潜力,表明它们在癌症治疗中的应用 (Stepanenko、Novak、Mühlgassner、Roller、Hejl、Arion、Jakupec和Keppler,2011)。

抗乙型肝炎病毒活性:合成了6-溴-8-羟基咪唑并[1,2-a]吡啶-3-羧酸乙酯衍生物,发现它们能有效抑制乙型肝炎病毒DNA在HepG2.2.15细胞中的复制,展示了它们在抗病毒治疗中的潜力 (Chen、Liu、Zhang、Guo、Liu、Li和Gong,2011)。

属性

IUPAC Name |

6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-3-6-1-2-8-11-7(9(13)14)5-12(8)4-6/h1-2,4-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFNVXPJVITGNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631066 |

Source

|

| Record name | 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1020035-67-9 |

Source

|

| Record name | 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(4-Fluorophenoxy)propyl]methylamine](/img/structure/B1322990.png)

![[3-(2-Fluorophenoxy)propyl]methylamine](/img/structure/B1322991.png)